molecular formula C10H14FNO B13272459 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13272459
M. Wt: 183.22 g/mol
InChI Key: TZNQFQYOIATESF-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14FNO. It is characterized by the presence of a fluorophenyl group attached to an ethylaminoethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3-fluoroacetophenone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the fluorophenyl ring .

Scientific Research Applications

2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, leading to more potent biological effects. The compound may modulate various signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly impact its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H14FNO/c1-8(12-5-6-13)9-3-2-4-10(11)7-9/h2-4,7-8,12-13H,5-6H2,1H3

InChI Key

TZNQFQYOIATESF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NCCO

Origin of Product

United States

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